Enhanced Lipophilicity and Reduced Hydrogen-Bond Donor Count Relative to 1,4-Cyclohexanedimethanol
Compared to 1,4-cyclohexanedimethanol (CHDM, CAS 105-08-8), (4-(Methoxymethyl)cyclohexyl)methanol exhibits a significantly higher LogP (1.0-1.1 vs. ~0.0) and possesses only one hydrogen-bond donor (vs. two), which enhances membrane permeability and reduces polarity—a critical advantage for crossing biological barriers or for designing PROTAC linkers with improved physicochemical properties [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.00 [1]; 1.1 |
| Comparator Or Baseline | 1,4-Cyclohexanedimethanol (CHDM): LogP ~0.0 (predicted) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.1 |
| Conditions | Computed using standard software (e.g., ChemAxon, XLogP3); experimental validation pending |
Why This Matters
A LogP increase of +1 unit correlates with roughly a 10-fold increase in membrane permeability, making (4-(Methoxymethyl)cyclohexyl)methanol a more suitable scaffold for brain-penetrant or orally bioavailable compounds.
- [1] ChemSrc. (2024). (4-(Methoxymethyl)cyclohexyl)methanol (CAS 98955-27-2). View Source
